molecular formula C7H6Cl2O2S B151270 4-(Chloromethyl)benzene-1-sulfonyl chloride CAS No. 2389-73-3

4-(Chloromethyl)benzene-1-sulfonyl chloride

Cat. No.: B151270
CAS No.: 2389-73-3
M. Wt: 225.09 g/mol
InChI Key: JXVJGPMIPPKYAS-UHFFFAOYSA-N
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Description

4-(Chloromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6Cl2O2S. It is a derivative of benzene, where a chloromethyl group and a sulfonyl chloride group are attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Chloromethyl)benzene-1-sulfonyl chloride can be synthesized through several methodsThe reaction conditions typically involve the use of anhydrous aluminum chloride as a catalyst and maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-(Chloromethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both the chloromethyl and sulfonyl chloride groups, which provide distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its analogs .

Properties

IUPAC Name

4-(chloromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVJGPMIPPKYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626284
Record name 4-(Chloromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2389-73-3
Record name 4-(Chloromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 250 mL flask, fitted with addition funnel, reflux condenser and thermometer, is placed 50 g (0.43 mole) of chlorosulfonic acid. Benzyl chloride, (18 g, 0.14 mole) is added to the reaction mixture, slowly, with continuous stirring, over a period of two hours. The temperature of the reaction is kept near room temperature using a water bath. After the addition is complete, the stirring is continued for at least one hour. After analysis by thin layer chromatography shows that the reaction is complete, the reaction mixture is poured into 150 g of crushed ice. The solid is collected and washed with cold water several times. The crude product is further purified by recrystallization. The product is characterized using 1H NMR spectroscopy.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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